Technical Guide: (3-Isopropylphenyl)propylamine Binding Affinity to Trace Amine-Associated Receptors
Technical Guide: (3-Isopropylphenyl)propylamine Binding Affinity to Trace Amine-Associated Receptors
The following technical guide provides an in-depth analysis of (3-Isopropylphenyl)propylamine and its interaction with Trace Amine-Associated Receptors (TAARs), specifically TAAR1 .
This guide is structured for researchers and drug discovery scientists, focusing on the pharmacological characterization, binding kinetics, and experimental protocols required to validate this ligand's activity.
Executive Summary
(3-Isopropylphenyl)propylamine represents a specific structural class of trace amine analogs designed to probe the orthosteric binding site of TAAR1 (Trace Amine-Associated Receptor 1). Structurally, the compound features a lipophilic isopropyl substitution at the meta-position (3-position) of the phenyl ring. This substitution is critical: it acts as a bioisostere for the iodine atom found in 3-iodothyronamine (T1AM) , the endogenous high-affinity ligand for TAAR1.
The binding affinity of this ligand is driven by the occupancy of the hydrophobic pocket within the TAAR1 transmembrane bundle. While unsubstituted phenethylamines (PEA) display low affinity (
Chemical Profile & Nomenclature Clarification
Precise structural identification is prerequisite for reproducible pharmacology. The term "(3-Isopropylphenyl)propylamine" may refer to two distinct chemical entities depending on the nomenclature convention used (IUPAC vs. Common).
A. Structural Candidates
| Feature | Candidate A (Likely Pharmacophore) | Candidate B (CAS 1039989-87-1) |
| IUPAC Name | 1-(3-Isopropylphenyl)propan-2-amine | 3-Isopropyl-N-propylaniline |
| Class | Substituted Amphetamine / Trace Amine | N-Alkylated Aniline |
| TAAR1 Activity | High Probability (Agonist) | Low Probability (Weak/Inactive) |
| Mechanism | Mimics endogenous trace amines; fits orthosteric site. | pKa (~4-5) too low for effective cation-Asp3.32 interaction. |
Editorial Note: This guide focuses on Candidate A (the amphetamine/phenethylamine scaffold), as this structure aligns with the established Structure-Activity Relationship (SAR) for TAAR1 agonists.
B. Pharmacophore Analysis[1][2]
-
Amine Head Group: A primary amine is essential for the ionic bond with the conserved Aspartate 3.32 (D102) residue in TM3.
-
Linker: A 2-carbon (ethyl) or branched 3-carbon (isopropyl/propyl) chain maintains the optimal distance (approx. 6–7 Å) between the aromatic ring and the amine.
-
Meta-Substitution: The 3-isopropyl group targets a specific hydrophobic sub-pocket in TAAR1, distinct from the catechol binding site of dopamine receptors, conferring selectivity over D2/D3 receptors.
Mechanism of Action & Signaling Pathway
Upon binding to the orthosteric site of TAAR1, (3-Isopropylphenyl)propylamine stabilizes the active conformation of the receptor. Unlike classical monoamine transporters (MATs), TAAR1 is an intracellularly localized GPCR (in some species/cell types) and a plasma membrane receptor that couples primarily to the G
Signaling Cascade
-
Ligand Binding: The protonated amine binds Asp3.32; the isopropyl group engages hydrophobic residues (e.g., Phe, Trp) in TM3/TM5.
-
G-Protein Coupling: Recruitment of G
s. -
Effector Activation: Stimulation of Adenylyl Cyclase (AC).
-
Second Messenger: Rapid accumulation of intracellular cAMP.
-
Downstream Effects: Activation of Protein Kinase A (PKA) and phosphorylation of CREB; modulation of ion channels (e.g., GIRK) leading to altered neuronal excitability.
Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by (3-Isopropylphenyl)propylamine.
Caption: Gs-coupled signaling cascade initiated by (3-Isopropylphenyl)propylamine binding to TAAR1.
Experimental Protocols for Affinity Determination
Direct radioligand binding assays for TAAR1 are notoriously difficult due to the rapid dissociation rates of standard tracers (like [3H]-PEA). Therefore, the industry standard for determining "affinity" is a functional cAMP accumulation assay , which yields an
Protocol A: Functional cAMP Accumulation (TR-FRET)
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify cAMP levels in HEK293 cells stably expressing human TAAR1 (hTAAR1).
Reagents & Materials
-
Cell Line: HEK293-hTAAR1 (Stable transfection).
-
Assay Kit: HTRF® cAMP Gs Dynamic Kit (Cisbio) or LANCE® Ultra cAMP (PerkinElmer).
-
Compound: (3-Isopropylphenyl)propylamine (purity >98%).
-
Reference Agonist:
-Phenylethylamine (PEA) or T1AM. -
Buffer: HBSS + 20 mM HEPES + 500
M IBMX (Phosphodiesterase inhibitor).
Step-by-Step Workflow
-
Cell Preparation:
-
Harvest HEK293-hTAAR1 cells and resuspend in stimulation buffer at
cells/mL. -
Dispense 5
L of cell suspension (1,000 cells/well) into a 384-well low-volume white plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of (3-Isopropylphenyl)propylamine (range:
M to M). -
Add 5
L of compound solution to the cells. -
Incubate for 30 minutes at Room Temperature (RT).
-
-
Detection:
-
Add 5
L of cAMP-d2 (acceptor) conjugate. -
Add 5
L of Anti-cAMP-Cryptate (donor) conjugate. -
Incubate for 1 hour at RT in the dark.
-
-
Readout:
-
Measure fluorescence at 665 nm and 620 nm using a TR-FRET compatible plate reader (e.g., EnVision).
-
Calculate the HTRF Ratio:
.
-
Data Analysis
-
Normalization: Convert HTRF ratios to cAMP concentrations using a standard curve.
-
Curve Fitting: Plot Log[Agonist] vs. Response. Fit data to a non-linear regression model (4-parameter logistic equation):
-
Interpretation: A shift in
compared to PEA indicates the contribution of the isopropyl group.-
PEA
: ~500–800 nM -
Target Compound
: Expected < 100 nM (due to hydrophobic pocket occupancy).
-
Screening Workflow Diagram
Caption: High-throughput screening workflow for determining functional affinity (EC50).
Quantitative Data Summary (Predicted vs. Reference)
Based on SAR data for homologous TAAR1 ligands (e.g., T1AM, 3-methyl-PEA), the following binding profile is projected for (3-Isopropylphenyl)propylamine.
| Parameter | 3-Iodothyronamine (T1AM) | (3-Isopropylphenyl)propylamine | |
| hTAAR1 | 100 – 900 nM | 10 – 50 nM | 20 – 150 nM (Predicted) |
| Selectivity | Low (binds TAAR2) | High | High (vs. D2/5-HT) |
| Efficacy ( | 100% (Full Agonist) | ~80% (Partial/Full) | ~90-100% (Full Agonist) |
| Key Interaction | D3.32 Ionic Bond | D3.32 + Hydrophobic Pocket | D3.32 + Hydrophobic Pocket |
Note on Causality: The increased affinity of the isopropyl variant over PEA is caused by the entropic gain of displacing water from the hydrophobic pocket in the receptor's transmembrane core, a mechanism shared with the endogenous ligand T1AM.
References
-
Lindemann, L. et al. (2005).[1][2][3] Trace amine-associated receptors form structurally and functionally distinct subfamilies of novel G protein-coupled receptors.[3]Genomics .[3]
-
Bunzow, J. R. et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor.Molecular Pharmacology .
- Reese, E. A. et al. (2007). Trace Amine-Associated Receptor 1: Structure, Pharmacology, and Function.Current Medicinal Chemistry.
-
Rutigliano, G. et al. (2014). T1AM and TAAR1: A new avenue for the treatment of psychiatric disorders?Behavioral Brain Research .
-
Zhang, X. et al. (2023). Structural and signaling mechanisms of TAAR1 enabled preferential agonist design.Nature .[4]
Sources
- 1. WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders - Google Patents [patents.google.com]
- 2. US7902238B2 - 2-aminooxazolines as TAAR1 ligands - Google Patents [patents.google.com]
- 3. WO2008046757A1 - Aminomethyl-4-imidazoles - Google Patents [patents.google.com]
- 4. ARCHIVED - Cross-border Movement of Hazardous Waste and Hazardous Recyclable Material Regulations [laws-lois.justice.gc.ca]
